molecular formula C16H14O4 B1323401 5-Acetyl-2-(benzyloxy)benzoic acid CAS No. 201663-18-5

5-Acetyl-2-(benzyloxy)benzoic acid

Cat. No.: B1323401
CAS No.: 201663-18-5
M. Wt: 270.28 g/mol
InChI Key: HYPLBZRVAALRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-(benzyloxy)benzoic acid: is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid, featuring an acetyl group at the 5-position and a benzyloxy group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-(benzyloxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Benzylation: The hydroxyl group at the 2-position is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetylation: The acetyl group is introduced at the 5-position through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Deprotection: The benzyl protecting group is removed by hydrogenation over a palladium catalyst to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 5-Carboxy-2-(benzyloxy)benzoic acid.

    Reduction: 5-(Hydroxymethyl)-2-(benzyloxy)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Acetyl-2-(benzyloxy)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the manufacture of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(benzyloxy)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

    2-(Benzyloxy)benzoic acid: Lacks the acetyl group at the 5-position.

    5-Acetylsalicylic acid: Lacks the benzyloxy group at the 2-position.

    2-Hydroxy-5-acetylbenzoic acid: Similar structure but with a hydroxyl group instead of a benzyloxy group.

Uniqueness: 5-Acetyl-2-(benzyloxy)benzoic acid is unique due to the presence of both the acetyl and benzyloxy groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

5-acetyl-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPLBZRVAALRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619320
Record name 5-Acetyl-2-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201663-18-5
Record name 5-Acetyl-2-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Acetyl-2-benzyloxybenzoic acid methyl ester (5.69 g, 20 mmol) was dissolved in a mixed solvent of methanol (20 mL) and tetrahydrofuran (20 mL). 2 N sodium hydroxide (11 mL) was added dropwise, and the mixture was stirred for 8 hours. The solvent was evaporated under reduced pressure. 2 N hydrochloric acid was added to the residue, and it was extracted with dichloromethane. After the dichloromethane layer was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated, the residue was washed with isopropyl ether to give the title compound (4.92 g, 91.0%) as a white solid.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2-(benzyloxy)benzoic acid
Reactant of Route 2
5-Acetyl-2-(benzyloxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Acetyl-2-(benzyloxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Acetyl-2-(benzyloxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Acetyl-2-(benzyloxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
5-Acetyl-2-(benzyloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.